CD36 Peptide P (139-155), Cys conjugated

Catalog No.
S12840842
CAS No.
M.F
C87H133N25O26S
M. Wt
1977.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CD36 Peptide P (139-155), Cys conjugated

Product Name

CD36 Peptide P (139-155), Cys conjugated

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C87H133N25O26S

Molecular Weight

1977.2 g/mol

InChI

InChI=1S/C87H133N25O26S/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-/m0/s1

InChI Key

NJZRTDDFCLDHMK-VKXXUPAPSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N

CD36 Peptide P (139-155), Cys conjugated is a synthetic peptide derived from the CD36 protein, which is a class B scavenger receptor involved in various biological processes, including lipid metabolism, immune response, and cell adhesion. The specific sequence of this peptide is crucial for its function, and the cysteine conjugation enhances its stability and potential for interactions with other molecules. This compound has the chemical formula C87H133N25O26SC_{87}H_{133}N_{25}O_{26}S and is classified under various identifiers, including CAS number 143257-74-3 .

That can lead to the formation of disulfide bonds when interacting with other thiol-containing compounds. This property is particularly useful in biochemical assays and applications that require stable peptide interactions. The peptide can also undergo hydrolysis under certain conditions, breaking down into its constituent amino acids .

CD36 Peptide P (139-155), Cys conjugated exhibits significant biological activity by inhibiting the immunoadsorption of CD36 by OKM5, a monoclonal antibody that recognizes CD36. This inhibition suggests a role in modulating immune responses and could be relevant in studies involving macrophage function and lipid uptake . Additionally, due to its structure, this peptide may influence various signaling pathways associated with inflammation and metabolic regulation.

The synthesis of CD36 Peptide P (139-155), Cys conjugated typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the peptide chain is assembled stepwise on a solid support, allowing for the incorporation of specific amino acids in a controlled manner. The cysteine residue is introduced at the appropriate stage to facilitate conjugation. After synthesis, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) .

CD36 Peptide P (139-155), Cys conjugated has several applications in research:

  • Immunology: Used to study CD36-related immune responses.
  • Cell Biology: Investigates the role of CD36 in lipid metabolism and cell adhesion.
  • Drug Development: Potential use as a therapeutic agent targeting metabolic disorders or inflammatory diseases.
  • Biochemical Assays: Serves as a tool for assays involving receptor-ligand interactions.

Studies on CD36 Peptide P (139-155), Cys conjugated have shown that it can interact with various proteins involved in immune signaling pathways. These interactions are critical for understanding how CD36 mediates cellular responses to different stimuli. The presence of the cysteine residue allows for enhanced binding capabilities with other molecules, which can be leveraged in experimental designs aimed at elucidating receptor functions .

Several compounds share structural or functional similarities with CD36 Peptide P (139-155), Cys conjugated. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
CD36 Peptide P (139-155)Derived from CD36; involved in lipid metabolismCysteine conjugation enhances stability
CD36 Peptide P (1-15)Shorter fragment of CD36Focuses on early receptor interactions
Cysteine-conjugated peptidesGeneral class of peptides with thiol groupsVaries widely in biological activity and specificity
Fatty Acid Binding ProteinBinds fatty acids; involved in lipid transportDifferent functional role compared to CD36

The uniqueness of CD36 Peptide P (139-155), Cys conjugated lies primarily in its specific sequence and cysteine modification, which enhance its biological activity and potential applications compared to similar peptides.

The synthesis of CD36 Peptide P (139-155), Cys conjugated represents a significant challenge in peptide chemistry due to its 18-amino acid sequence containing multiple hydrophobic residues and potential for secondary structure formation [1]. The peptide, with the sequence Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln, requires careful optimization of synthetic parameters to achieve high purity and yield [1].

Modern solid-phase peptide synthesis protocols for this compound typically employ Fmoc (9-fluorenylmethyloxycarbonyl) chemistry with orthogonal protecting group strategies [19]. The synthesis begins with the attachment of the C-terminal glutamine residue to an appropriate resin, commonly Wang resin for peptide acids or Rink Amide resin for peptide amides [11]. Each coupling cycle involves deprotection of the amino-terminal Fmoc group using 20% piperidine in dimethylformamide, followed by activation and coupling of the incoming protected amino acid [19].

Coupling reagent selection proves critical for achieving optimal yields, with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide in combination with N-hydroxysuccinimide or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate with 1-hydroxybenzotriazole showing superior performance [19] [27]. Extended coupling times of 60-120 minutes are typically required to achieve coupling efficiencies exceeding 99.5%, particularly for sterically hindered residues such as valine and isoleucine present in the sequence [11] [34].

The presence of multiple alanine residues in positions 4, 6, 7, and 8 can lead to aggregation during synthesis, necessitating the implementation of specialized protocols including double coupling strategies and elevated reaction temperatures [11]. Difficult sequences often require the use of chaotropic additives or microwave-assisted synthesis to disrupt secondary structure formation on the resin [34].

ParameterOptimal ConditionsReference
Coupling ReagentEDC/NHS or HBTU/HOBt [19] [27]
Coupling Time (min)60-120 [11] [34]
Coupling Efficiency (%)>99.5 [34]
Deprotection Reagent20% piperidine in DMF [19]
Deprotection Time (min)5-10 [19]
Resin TypeWang or Rink Amide [11]
Protecting Group StrategyFmoc/tBu [19]
Coupling CyclesDouble coupling for difficult residues [11]
Final Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5) [19]

Final cleavage from the resin employs trifluoroacetic acid-based cocktails, typically containing triisopropylsilane and water as scavengers to prevent side reactions during side-chain deprotection [19]. The theoretical purity calculation for an 18-residue peptide demonstrates that even minor inefficiencies dramatically impact final yield, with 99.5% per-step efficiency yielding approximately 83% overall theoretical purity compared to only 61% at 99% efficiency [34].

Purification Strategies Using Reverse-Phase High Performance Liquid Chromatography

Purification of CD36 Peptide P (139-155), Cys conjugated relies primarily on reverse-phase high performance liquid chromatography, which separates peptides based on their hydrophobic interactions with the stationary phase [5]. The peptide's amphiphilic nature, containing both hydrophobic residues (leucine, alanine, valine, isoleucine, tyrosine, phenylalanine) and hydrophilic residues (cysteine, asparagine, serine, histidine, glutamine), provides optimal separation characteristics for reverse-phase systems [5].

Column selection typically involves C18 silica-based stationary phases with particle sizes ranging from 3-10 micrometers, depending on the required resolution and throughput [5] [20]. Mobile phase systems employ water containing 0.1% trifluoroacetic acid as the aqueous component and acetonitrile containing 0.1% trifluoroacetic acid as the organic modifier [5]. The trifluoroacetic acid serves dual functions as an ion-pairing reagent and pH modifier, suppressing peptide ionization and improving peak shape [5].

Gradient optimization represents a critical aspect of the purification process, with typical protocols employing linear gradients from 5-95% acetonitrile over 30 minutes [20]. The gradient steepness significantly influences peak capacity, with optimal values ranging from 0.02-0.07 providing maximum resolution for complex peptide mixtures [20]. Flow rates between 1.0-1.5 milliliters per minute provide optimal balance between resolution and analysis time [20].

ParameterConditionsReference
Column TypeC18 reverse-phase [5] [20]
Mobile Phase A0.1% TFA in water [5]
Mobile Phase B0.1% TFA in acetonitrile [5]
Gradient Profile5-95% B over 30 min [20]
Flow Rate (mL/min)1.0-1.5 [20]
Detection Wavelength (nm)214, 280 [5]
Column Temperature (°C)30-60 [20]
Injection Volume (μL)10-50 [20]
Run Time (min)35-45 [20]

Temperature optimization plays a crucial role in enhancing separation efficiency, with elevated column temperatures of 30-60°C improving peak shape and reducing analysis time through decreased solvent viscosity and increased mass transfer [20]. Detection typically employs ultraviolet absorbance monitoring at 214 nanometers for peptide bond detection and 280 nanometers for aromatic residue detection [5].

Peak capacity optimization follows established theoretical frameworks, with the relationship between gradient time, flow rate, temperature, and final eluent strength determining separation quality [20]. Monte Carlo optimization strategies have proven effective for simultaneous multivariate optimization of these parameters [20]. The final eluent strength should be adjusted to ensure the target peptide elutes as close as possible to the gradient time to maximize resolution [20].

Stability Studies Under Physiological Conditions

CD36 Peptide P (139-155), Cys conjugated exhibits complex stability behavior under physiological conditions, with degradation patterns dependent on pH, temperature, ionic strength, and oxidative environment [6] [35]. The peptide contains several residues susceptible to chemical modification, including asparagine residues prone to deamidation, cysteine susceptible to oxidation and disulfide exchange, and peptide bonds adjacent to serine residues vulnerable to hydrolysis [35].

At physiological pH 7.4 and 37°C, the peptide demonstrates a half-life of 24-48 hours, with primary degradation pathways involving deamidation of asparagine residues at positions 2 and 14, and hydrolysis adjacent to the serine residue at position 9 [6] [35]. The deamidation reaction proceeds through succinimide intermediate formation, generating both aspartic acid and iso-aspartic acid products with altered charge distribution and potential structural consequences [6].

pH-dependent stability studies reveal optimal stability at mildly acidic conditions around pH 5.0, where the peptide exhibits extended half-lives of 7-14 days [35]. Under these conditions, the primary amine groups remain protonated, reducing nucleophilic attack on susceptible bonds [35]. Conversely, at pH 8.0, accelerated degradation occurs with half-lives of 12-24 hours due to base-catalyzed hydrolysis and epimerization reactions [35].

ConditionHalf-life/ResultPrimary DegradationReference
pH 7.4, 37°C24-48 hoursDeamidation, hydrolysis [6] [35]
pH 5.0, 25°C7-14 daysStable [35]
pH 8.0, 25°C12-24 hoursHydrolysis, epimerization [35]
Freeze-thaw cyclesStable up to 3 cyclesPhysical stress [35]
Oxidative stressSusceptible (Met, Cys)Oxidation [35]
Light exposureModerate degradationTryptophan degradation [35]
Aggregation propensityLow at pH 6-7β-sheet formation [6]
Thermal stability (Tm)65-75°C (estimated)Thermal unfolding [22] [25]

Oxidative stability represents a particular concern due to the presence of cysteine at the N-terminus, which readily undergoes oxidation to form disulfide bonds or sulfenic acid intermediates [35]. Studies under oxidative stress conditions demonstrate rapid degradation, with the cysteine residue serving as the primary site of modification [35]. Metal-catalyzed oxidation in the presence of copper or iron ions significantly accelerates degradation rates [35].

Thermal stability analysis using differential scanning calorimetry reveals an estimated melting temperature of 65-75°C, indicating moderate thermal stability typical of short peptides lacking extensive secondary structure [22] [25]. The thermal unfolding transition appears to be primarily entropy-driven, consistent with the relatively short chain length and limited intramolecular interactions [25].

Aggregation studies indicate low propensity for fibril formation under physiological conditions, with optimal stability observed at pH 6-7 where electrostatic repulsion prevents intermolecular association [6]. The peptide shows increased aggregation tendency at extreme pH values or elevated concentrations, leading to β-sheet rich aggregate formation [6].

Thermodynamic Profiling of Peptide-Ligand Interactions

Thermodynamic characterization of CD36 Peptide P (139-155), Cys conjugated interactions with its cognate receptors and binding partners reveals complex energetic landscapes governed by both enthalpic and entropic contributions [7] [12]. Isothermal titration calorimetry studies demonstrate binding affinities in the micromolar range, with dissociation constants typically ranging from 10-100 micromolar depending on the specific binding partner and solution conditions [7] [12] [17].

The binding thermodynamics exhibit characteristic signatures of protein-peptide interactions, with association constants in the range of 10^4 to 10^5 per molar [7] [12]. Enthalpy changes upon binding typically range from -5 to -15 kilocalories per mole, indicating favorable intermolecular interactions including hydrogen bonding, van der Waals contacts, and electrostatic interactions [7] [12]. The negative enthalpy values suggest that binding is energetically favorable, with the formation of specific contacts compensating for the loss of conformational freedom [7].

Entropy contributions show significant variability depending on binding partner and solution conditions [7] [12]. In many cases, the binding process exhibits unfavorable entropy changes due to the reduction in conformational flexibility upon complex formation [7]. However, the overall free energy change remains favorable, with values typically ranging from -4 to -8 kilocalories per mole [7] [12].

ParameterCD36 Peptide InteractionsMethodReference
Binding Affinity (Kd)10-100 μM (estimated)ITC, SPR [7] [12] [17]
Association Constant (Ka)10^4 - 10^5 M^-1ITC, SPR [7] [12]
Enthalpy Change (ΔH)-5 to -15 kcal/molITC [7] [12]
Entropy Change (ΔS)VariableITC [7] [12]
Free Energy Change (ΔG)-4 to -8 kcal/molITC [7] [12]
Heat Capacity Change (ΔCp)-0.1 to -0.5 kcal/mol/KDSC, ITC [7] [22]
Stoichiometry (N)1:1ITC [12] [17]
Temperature DependenceEnthalpy-driven at low Tvan't Hoff analysis [7]

Heat capacity changes associated with binding typically range from -0.1 to -0.5 kilocalories per mole per Kelvin, indicating burial of hydrophobic surface area upon complex formation [7] [22]. The negative heat capacity change suggests that the binding process involves desolvation of nonpolar surfaces, consistent with the formation of hydrophobic contacts between the peptide and its binding partner [7].

Temperature dependence studies reveal that the binding process is predominantly enthalpy-driven at physiological temperatures, with the favorable enthalpy change overcoming unfavorable entropy contributions [7]. Van't Hoff analysis of binding constants as a function of temperature provides insights into the underlying thermodynamic mechanisms and allows prediction of binding behavior under different thermal conditions [7].

Stoichiometry determination through isothermal titration calorimetry consistently indicates 1:1 binding stoichiometry between the peptide and its primary binding partners [12] [17]. This finding supports models of specific, high-affinity interactions rather than non-specific association or multimeric complex formation [12].

Computational Modeling of Molecular Interactions

Computational approaches for modeling CD36 Peptide P (139-155), Cys conjugated interactions employ diverse methodologies ranging from molecular docking to extensive molecular dynamics simulations [10] [14] [15]. These methods provide atomic-level insights into binding mechanisms, conformational dynamics, and energetic contributions to recognition and specificity [14] [15] [16].

Molecular docking studies utilize specialized algorithms designed for peptide-protein interactions, including AutoDock, ClusPro PeptiDock, and AnchorDock [10] [32]. These methods account for the high flexibility of peptides through various approaches, including incremental construction, ensemble docking, and fragment-based strategies [32]. Global docking approaches generate initial binding poses with root-mean-square deviations typically ranging from 3-5 Angstroms relative to experimental structures [10].

Molecular dynamics simulations provide detailed characterization of peptide conformational dynamics and binding mechanisms [14] [15] [16]. Standard protocols employ all-atom force fields including CHARMM36, AMBER99SB, and GROMOS, with simulation times ranging from 100 nanoseconds to several microseconds [15] [21] [28] [33]. These simulations require careful parametrization, particularly for non-standard residues and modified amino acids [28].

MethodParameters/SoftwareApplicationReference
Molecular DockingAutoDock, ClusPro PeptiDockBinding pose prediction [10] [32]
Molecular DynamicsGROMACS, NAMD, CHARMMDynamics and stability [14] [15] [16]
Force FieldCHARMM36, AMBER99SB, GROMOSEnergy calculations [28] [33]
Simulation Time100 ns - 1 μsConformational sampling [15] [21]
Water ModelTIP3P, TIP4PSolvation effects [14]
Temperature (K)300-310Physiological conditions [15]
Pressure (bar)1Standard conditions [15]
EnsembleNPT, NVTThermodynamic ensemble [15]
Analysis ToolsVMD, PyMOL, MDAnalysisTrajectory analysis [15]

Enhanced sampling techniques including Gaussian accelerated molecular dynamics and replica exchange methods improve conformational sampling and binding mechanism elucidation [16] [21]. High-temperature molecular dynamics simulations at 400-500 Kelvin enable rapid sampling of binding events, with subsequent clustering analysis identifying native-like binding poses [21].

Force field validation represents a critical aspect of computational modeling, with specialized parametrization required for accurate reproduction of peptide secondary structure preferences [28] [33]. Recent developments in polarizable force fields based on classical Drude oscillator frameworks show improved accuracy for peptide systems, particularly in reproducing experimental observables such as nuclear magnetic resonance chemical shifts and order parameters [28].

Binding free energy calculations employ methods including thermodynamic integration, free energy perturbation, and potential of mean force calculations [15]. These approaches provide quantitative predictions of binding affinities and thermodynamic parameters for comparison with experimental data [15]. Scoring functions for peptide-protein interactions combine multiple energy terms including electrostatic interactions, van der Waals contacts, hydrogen bonding, and solvation effects [32].

XLogP3

-7.8

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

28

Exact Mass

1975.9574306 g/mol

Monoisotopic Mass

1975.9574306 g/mol

Heavy Atom Count

139

Dates

Modify: 2024-08-10

Explore Compound Types